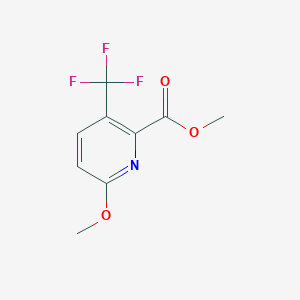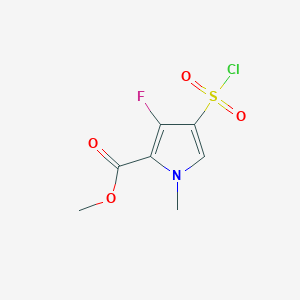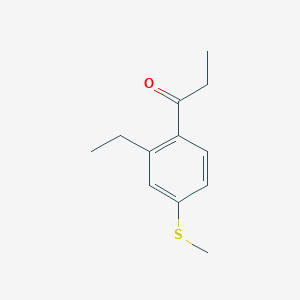
Methyl 6-methoxy-3-(trifluoromethyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-methoxy-3-(trifluoromethyl)picolinate is an organic compound with the molecular formula C9H8F3NO3 It is a derivative of picolinic acid, featuring a methoxy group at the 6-position and a trifluoromethyl group at the 3-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-3-(trifluoromethyl)picolinate typically involves the reaction of 6-bromo-3-methoxypicolinic acid with potassium carbonate (K2CO3) and iodomethane in N,N-Dimethylformamide (DMF) at 60°C for 4 hours . This reaction results in the formation of the desired methyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-methoxy-3-(trifluoromethyl)picolinate can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 6-methoxy-3-(trifluoromethyl)picolinic acid.
Reduction: Formation of 6-methoxy-3-(trifluoromethyl)picolinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-methoxy-3-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 6-methoxy-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(trifluoromethyl)picolinate: Lacks the methoxy group at the 6-position.
Methyl 3-fluoro-6-(trifluoromethyl)picolinate: Contains a fluoro group instead of a methoxy group at the 6-position.
Uniqueness
Methyl 6-methoxy-3-(trifluoromethyl)picolinate is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These functional groups influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H8F3NO3 |
|---|---|
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
methyl 6-methoxy-3-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8F3NO3/c1-15-6-4-3-5(9(10,11)12)7(13-6)8(14)16-2/h3-4H,1-2H3 |
Clave InChI |
YDJOFJICSMLWSB-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1)C(F)(F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)








